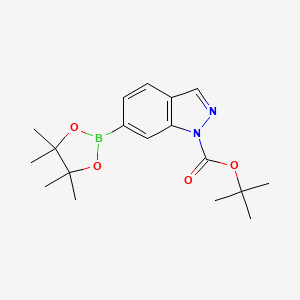

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Description

This compound is a boronic ester-functionalized indazole derivative, widely used as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures in pharmaceuticals and materials science. The tert-butyl carbamate (Boc) group at the indazole N1 position enhances solubility and stability during synthesis, while the pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 6-position enables regioselective coupling. Its molecular formula is C18H25BN2O4 (MW: 344.21 g/mol), with CAS RN [864771-44-8].

Properties

IUPAC Name |

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-14-10-13(9-8-12(14)11-20-21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDDGOUBTYNGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728158 | |

| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-29-9 | |

| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iridium-Catalyzed Borylation of Indazoles

Method Overview:

The most commonly employed approach involves iridium-catalyzed C–H borylation of indazoles, leveraging the [Ir(COD)(OMe)]₂ precatalyst with a bipyridine ligand such as di-tert-butyl bipyridine (dtbpy). This method selectively introduces a boronate ester group at the 6-position of the indazole ring.

- Catalyst: [Ir(COD)(OMe)]₂ (0.3 mol%)

- Ligand: dtbpy (0.6 mol%)

- Borylating agent: bis(pinacolato)diboron (B₂Pin₂, 0.5 equivalents)

- Solvent: tert-butyl methyl ether (TBME)

- Temperature: approximately 55°C

- Time: 90 minutes under nitrogen atmosphere

Procedure:

In a typical setup, indazole (e.g., 1-methyl-1H-indazole) is combined with B₂Pin₂, the iridium catalyst, and ligand in TBME. The mixture is heated under reflux at 55°C for about 1.5 hours. Post-reaction workup involves aqueous extraction and purification via chromatography, yielding the boronated indazole with high efficiency (~80-90%).

Research Findings:

This method exhibits high regioselectivity for the 6-position on the indazole ring, attributed to the directing effects of the nitrogen atom and electronic factors. The process is robust, scalable, and compatible with various substituents, making it suitable for synthesizing the boronate intermediate needed for further functionalization.

Palladium-Catalyzed Cross-Coupling for Indazole Functionalization

Method Overview:

Following boronation, the boronate ester can be coupled with aryl halides via Suzuki-Miyaura cross-coupling to introduce diverse aromatic groups, including the indazole core attached to other substituents.

- Catalyst: XPHOS-Pd-G2 (10 mol%)

- Base: tripotassium phosphate (2.10 equivalents)

- Solvent: TBME and water mixture

- Temperature: reflux (~55°C)

- Duration: 16 hours

Procedure:

The boronate ester intermediate reacts with an aryl halide (e.g., bromobenzene) in the presence of palladium catalyst and base. The reaction proceeds smoothly under inert atmosphere, and the resulting coupled product is isolated via standard workup and chromatography, often with yields exceeding 85%.

Research Findings:

This step is critical for constructing complex indazole derivatives, enabling the attachment of various aromatic groups at the 6-position, which is essential for medicinal chemistry applications.

Alternative Synthetic Routes

While the iridium-catalyzed borylation remains the most efficient and selective method, alternative approaches include:

- Electrophilic borylation using boron halides under harsh conditions, though less regioselective.

- Transition-metal-free methods employing boron reagents with specific directing groups, which are less common and often less efficient.

Notes on Purification and Characterization

Post-synthesis, the boronate ester is purified via flash chromatography, typically eluting with a mixture of dichloromethane and hexane. Characterization involves NMR spectroscopy, confirming the boronate group at the 6-position, and high-performance liquid chromatography (HPLC) to assess purity, which generally exceeds 97%.

Summary Table of Preparation Methods

| Method | Catalyst | Reagents | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Iridium-Catalyzed Borylation | [Ir(COD)(OMe)]₂ | B₂Pin₂ | TBME | 55°C | 90 min | ~80-90% | High regioselectivity for 6-position |

| Palladium-Catalyzed Cross-Coupling | XPHOS-Pd-G2 | Aryl halide | TBME + water | Reflux | 16 h | >85% | Used for attaching aromatic groups |

| Electrophilic Borylation | Boron halides | - | Harsh conditions | Variable | Variable | Lower regioselectivity | Less common |

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Reduction of the boronic acid moiety.

Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Palladium catalysts and various nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of indazole-1-carboxylate derivatives.

Reduction: Production of boronic acid derivatives.

Substitution: Generation of various functionalized indazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has been investigated for its potential as an anticancer agent. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Drug Development

The compound's unique structure allows for modifications that can lead to the development of novel drugs with improved efficacy and reduced side effects. Its ability to form stable complexes with biomolecules makes it a candidate for further exploration in drug design .

Materials Science Applications

1. Organic Electronics

Research indicates that this compound can be utilized in the field of organic electronics. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dioxaborolane group contributes to the electronic properties necessary for charge transport and stability in these applications .

2. Catalysis

The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states and facilitate bond formation. Its boron-containing structure plays a crucial role in catalytic processes such as cross-coupling reactions and C-H activation .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety facilitates the formation of carbon-carbon bonds through the transfer of the boron group to the coupling partner. The molecular targets and pathways involved vary based on the biological or medicinal context, but generally, the compound interacts with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Key Structural Analogs

Key Findings :

- Regiochemical Impact : The 5-boronate isomer (CAS [18525862]) exhibits distinct reactivity in cross-coupling due to steric and electronic differences compared to the 6-substituted target compound.

- Fluorine Substitution : The 6-fluoro-3-methyl analog (CAS [1256359-09-7]) shows improved coupling yields in electron-deficient aryl halide systems due to fluorine’s electron-withdrawing effect.

- N1-Modification : Removing the Boc group (e.g., 1-methyl analog, CAS [862723-42-0]) reduces steric bulk but increases sensitivity to acidic conditions.

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Key Findings :

- The target compound’s Boc group improves solubility in polar solvents (e.g., DCM, dioxane), facilitating homogeneous catalysis.

- The 6-fluoro-3-methyl derivative achieves higher yields in coupling with heteroaryl halides due to fluorine’s directing effects.

- The 5-boronate isomer shows superior reactivity with phenolic bromides, likely due to reduced steric clash at the indazole 5-position.

Biological Activity

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to a class of boron-containing compounds that have been studied for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C18H25BN2O4

- Molecular Weight : 344.22 g/mol

- CAS Number : 864771-44-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming complexes with biomolecules such as proteins and nucleic acids. This interaction may lead to modulation of enzymatic activities or inhibition of specific pathways involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boron-containing compounds. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF7) and lung cancer cells (A549). The mechanism was proposed to involve apoptosis induction through caspase activation and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Findings : It showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties:

- Research Insight : In animal models of neurodegeneration (e.g., Alzheimer's disease), treatment with this compound resulted in reduced oxidative stress markers and improved cognitive function.

Data Summary

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | MCF7 | Cytotoxicity (IC50 = X µM) | |

| Antimicrobial | E. coli | MIC = Y µg/mL | |

| Neuroprotective | Mouse Model | Reduced oxidative stress |

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile:

- Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits a favorable safety margin. However, further studies are required to ascertain long-term effects and potential side effects.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of the indazole precursor. For Suzuki coupling, palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) are used to couple the boronic ester with a halogenated indazole intermediate. Precursor protection (e.g., tert-butyl carbamate) ensures regioselectivity . Purification often involves column chromatography under inert conditions due to boronate sensitivity to moisture .

Q. How can the purity and structural integrity of this boronic ester be validated?

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm) and boronate signals (e.g., quaternary carbons near 85 ppm).

- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., C₁₈H₂₄BN₃O₄, calc. 365.18 g/mol) .

- HPLC : Monitor for hydrolytic byproducts (e.g., free boronic acid) using a C18 column with acetonitrile/water gradients .

Q. What are the optimal storage conditions to prevent degradation?

Store at 0–6°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. Avoid exposure to moisture or acidic vapors, as hydrolysis of the dioxaborolane ring can occur, leading to boronic acid formation .

Advanced Research Questions

Q. How do steric and electronic effects of the indazole scaffold influence reactivity in cross-coupling reactions?

The tert-butyl group provides steric protection to the carbamate, enhancing stability during reactions. However, bulky substituents on the indazole may slow transmetallation steps in Suzuki-Miyaura couplings. Computational studies (DFT) suggest that electron-withdrawing groups on the indazole increase electrophilicity at the boron center, improving coupling efficiency with aryl halides . Experimental optimization (e.g., ligand screening with SPhos or XPhos) is recommended to mitigate steric hindrance .

Q. What strategies resolve contradictions in reported reaction yields for this compound in C–N bond-forming reactions?

Discrepancies often arise from:

- Oxygen sensitivity : Trace O₂ can oxidize boronate intermediates; degas solvents and use Schlenk techniques .

- Base selection : Strong bases (e.g., Cs₂CO₃) may deprotect the tert-butyl carbamate, while weak bases (K₃PO₄) preserve the scaffold .

- Catalyst loading : Lower Pd concentrations (<1 mol%) reduce side reactions but require longer reaction times .

Q. How can visible-light-mediated reactions be applied to functionalize this boronic ester?

Under blue light (450 nm), the boronate can participate in decarboxylative radical additions. For example, coupling with α-amino acids generates γ-amino boronic esters. Use [Ir(ppy)₃] as a photocatalyst and DIPEA as a sacrificial reductant. Monitor progress via in situ IR for boronate consumption .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.